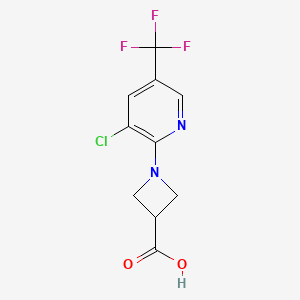

![molecular formula C11H8ClN3S B2597726 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 865657-87-0](/img/structure/B2597726.png)

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a range of pharmacological effects and are crucial tools for studying the dynamics of intracellular processes .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of “this compound” is not specified in the available data.Applications De Recherche Scientifique

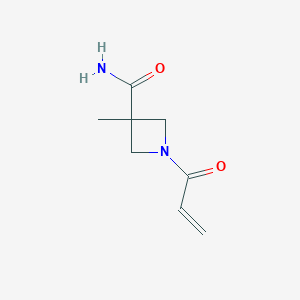

Molecular Structure Analysis

- The molecular structure of pyrazolo[1,5-a]pyrimidines, including variants similar to 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, has been analyzed using X-ray diffractometry and theoretical study. These compounds show significant intramolecular and intermolecular interactions, crucial for understanding their chemical properties and potential applications (Frizzo et al., 2009).

Application in Dye Synthesis

- Pyrazolo[1,5-a]pyrimidine derivatives have been utilized in the synthesis of disperse dyes. These dyes have been applied to polyester fibers, indicating the compound's utility in textile industry applications (Ho, 2005).

Regioselective Synthesis

- The compound and its derivatives have been involved in studies focusing on highly regioselective synthesis and bromination, which is important for creating specific molecular structures in pharmaceutical and chemical research (Martins et al., 2009).

Synthesis of Novel Derivatives

- Research has also been conducted on synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines, demonstrating the compound's versatility in creating new chemical entities with potential applications in medicinal and materials chemistry (Elnagdi et al., 1975).

Antimicrobial Activity

- Some studies have focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives and evaluating their antimicrobial activity, suggesting potential pharmaceutical applications (Konda et al., 2022).

Mécanisme D'action

Target of Action

The primary target of the compound 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties .

Result of Action

The result of the action of this compound is the significant inhibition of cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis within the cells .

Propriétés

IUPAC Name |

3-chloro-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVGOFVUIFIJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-chloropyridine-3-carboxylate](/img/structure/B2597647.png)

![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597648.png)

![9-Methoxy-2,3,4,5-tetrahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2597649.png)

![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2597652.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B2597653.png)

![3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2597655.png)

![N-(4-chlorobenzyl)-2-(2-(4-ethylpiperazin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2597656.png)

methanone](/img/structure/B2597657.png)